molecular formula C7H9BrN2 B1342368 5-Bromo-2-isopropylpyrimidine CAS No. 1060813-04-8

5-Bromo-2-isopropylpyrimidine

Cat. No.: B1342368
CAS No.: 1060813-04-8
M. Wt: 201.06 g/mol
InChI Key: AQLRZRAEKSQHCD-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropylpyrimidine is a chemical compound with the molecular formula C7H9BrN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5th position and an isopropyl group at the 2nd position of the pyrimidine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes .

Scientific Research Applications

5-Bromo-2-isopropylpyrimidine has several applications in scientific research, including:

Safety and Hazards

5-Bromo-2-isopropylpyrimidine is considered hazardous . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isopropylpyrimidine typically involves the bromination of 2-isopropylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions helps in achieving higher efficiency and cost-effectiveness in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isopropylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Cross-Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 are used along with bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropylpyrimidine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzymes and receptors. The bromine atom and isopropyl group contribute to its binding affinity and specificity towards molecular targets. The compound can interact with nucleophilic sites on proteins or nucleic acids, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-isopropylpyrimidine is unique due to the presence of both a bromine atom and an isopropyl group on the pyrimidine ring. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various substitution and cross-coupling reactions distinguishes it from other pyrimidine derivatives .

Properties

IUPAC Name

5-bromo-2-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5(2)7-9-3-6(8)4-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLRZRAEKSQHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501293691
Record name 5-Bromo-2-(1-methylethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060813-04-8
Record name 5-Bromo-2-(1-methylethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060813-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(1-methylethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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